molecular formula C20H22N4O3 B4066306 N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide

N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide

Cat. No. B4066306
M. Wt: 366.4 g/mol
InChI Key: RHLUQSBRHKMPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide, also known as EIPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIPMA is a malonamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Breast Cancer Chemotherapy

Imidazo[1,2-a]pyridines have been designed and synthesized with promising activity against breast cancer cells. Compounds such as IP-Se-05 and IP-Se-06 showed high cytotoxicity for MCF-7 cells, inhibiting cell proliferation, intercalating into CT-DNA, and inducing cell death by apoptosis, making them potential antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, exhibiting cytoprotective properties in ethanol and HCl models, despite lacking significant antisecretory activity in the gastric fistula rat model. These compounds, particularly 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, demonstrated comparable cytoprotective activity to SCH-28080 (Starrett et al., 1989).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential as AChE and BChE inhibitors, important for treatments of heart and circulatory failures. Compounds with specific side chains exhibited strong inhibition, highlighting their role in developing pharmaceuticals for circulatory system support (Kwong et al., 2019).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been studied to understand their molecular properties better. These analyses provide insights into the compounds' potential interactions and stability, which is crucial for designing more effective drugs (Dhanalakshmi et al., 2018).

Synthesis and Rearrangement Studies

Research has also focused on the synthesis and rearrangement of imidazo[1,2-a]pyridines, exploring their chemical behavior and potential applications in creating new compounds with desired biological activities (Khalafy et al., 2002).

properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-(imidazo[1,2-a]pyridin-3-ylmethyl)-N'-methylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-27-17-9-5-4-8-16(17)22-19(25)12-20(26)23(2)14-15-13-21-18-10-6-7-11-24(15)18/h4-11,13H,3,12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUQSBRHKMPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)N(C)CC2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide
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N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide
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N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide
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N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide
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N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide
Reactant of Route 6
N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide

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